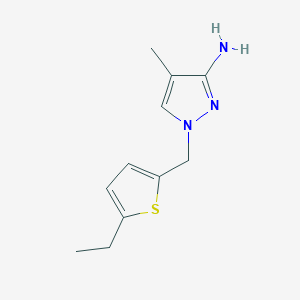
1-((5-Ethylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Ethylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine is a heterocyclic compound that contains both thiophene and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring imparts unique electronic properties, while the pyrazole ring contributes to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Ethylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine typically involves the condensation of appropriate thiophene and pyrazole precursors. One common method includes the reaction of 5-ethylthiophene-2-carbaldehyde with 4-methyl-1H-pyrazol-3-amine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating under reflux and the use of an acid or base catalyst to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-((5-Ethylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated, alkylated, or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-((5-Ethylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-viral properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 1-((5-Ethylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 1-((5-Methylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine
- 1-((5-Propylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine
Comparison: 1-((5-Ethylthiophen-2-yl)methyl)-4-methyl-1h-pyrazol-3-amine is unique due to the presence of the ethyl group on the thiophene ring, which can influence its electronic properties and reactivity. Compared to its methyl and propyl analogs, the ethyl derivative may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H15N3S |
|---|---|
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
1-[(5-ethylthiophen-2-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-3-9-4-5-10(15-9)7-14-6-8(2)11(12)13-14/h4-6H,3,7H2,1-2H3,(H2,12,13) |
Clave InChI |
PKHFGZYGYHCHNJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)CN2C=C(C(=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


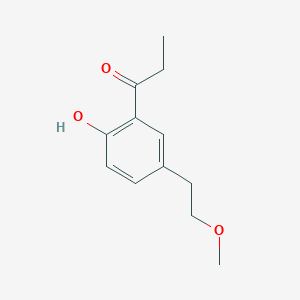
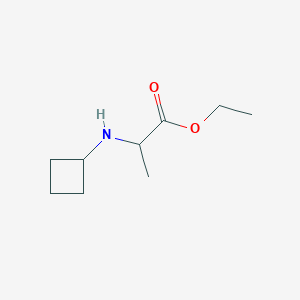
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13573768.png)
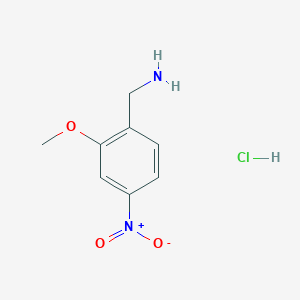


![2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13573802.png)
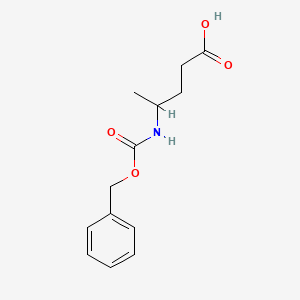

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
![1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13573820.png)
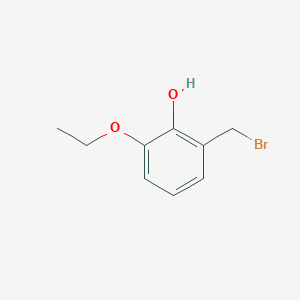

![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)
